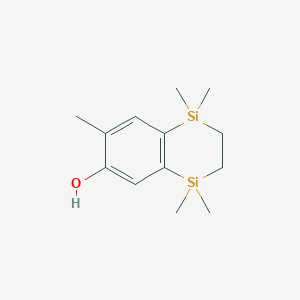
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is an organosilicon compound that features a unique structure with two silicon atoms incorporated into a benzene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol typically involves the alkylation of naphthalene derivatives. One common method is the reaction of naphthalene with methylating agents under acidic conditions to introduce the methyl groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during industrial production to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol involves its interaction with molecular targets through its silicon atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in materials science and organic synthesis.
類似化合物との比較
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethyl-
Uniqueness
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydro-1,4-benzodisilin-6-ol is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties compared to its carbon-only analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
特性
CAS番号 |
827339-69-5 |
|---|---|
分子式 |
C13H22OSi2 |
分子量 |
250.48 g/mol |
IUPAC名 |
1,1,4,4,7-pentamethyl-2,3-dihydro-1,4-benzodisilin-6-ol |
InChI |
InChI=1S/C13H22OSi2/c1-10-8-12-13(9-11(10)14)16(4,5)7-6-15(12,2)3/h8-9,14H,6-7H2,1-5H3 |
InChIキー |
PCCMYPHWBWPBLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1O)[Si](CC[Si]2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


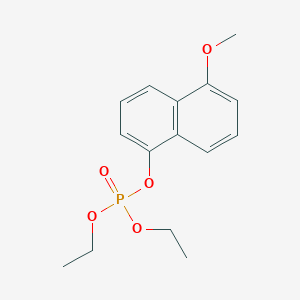


![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
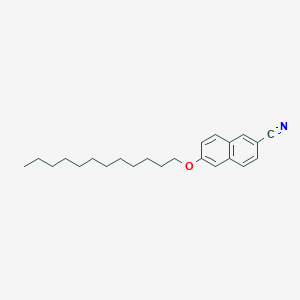
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
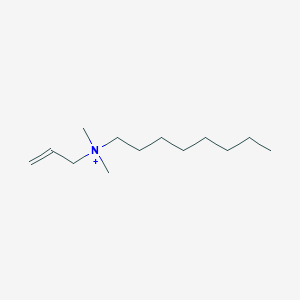
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
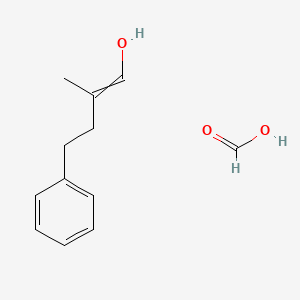
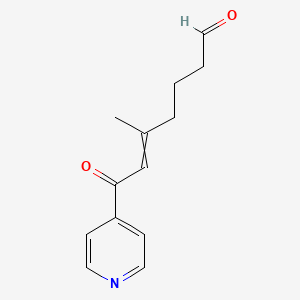
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)

